![molecular formula C6H4Cl2N2O B064002 2-Chloro-4-methylpyrimidine-5-carbonyl chloride CAS No. 188781-13-7](/img/structure/B64002.png)
2-Chloro-4-methylpyrimidine-5-carbonyl chloride
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Overview
Description
2-Chloro-4-methylpyrimidine-5-carbonyl chloride is a chemical compound used in various scientific research applications. It is a pyrimidine derivative and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent and react with various nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride. However, it is known to be a potent reagent and can react with various biomolecules such as amino acids, peptides, and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific amino acid residues in peptides and proteins. However, its high reactivity can also be a limitation, as it can react with unintended biomolecules and cause unwanted side reactions.
Future Directions
There are several future directions for the use of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyrimidine-based drugs with improved pharmacological properties. Another direction is the development of new reagents based on 2-Chloro-4-methylpyrimidine-5-carbonyl chloride that can be used for specific modifications of biomolecules. Overall, the potential applications of this compound in scientific research are vast and varied.
Scientific Research Applications
2-Chloro-4-methylpyrimidine-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of pyrimidine-based drugs and other biologically active compounds.
properties
CAS RN |
188781-13-7 |
---|---|
Product Name |
2-Chloro-4-methylpyrimidine-5-carbonyl chloride |
Molecular Formula |
C6H4Cl2N2O |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-4(5(7)11)2-9-6(8)10-3/h2H,1H3 |
InChI Key |
ZYVDXPBGWGSPGT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C(=O)Cl)Cl |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)Cl)Cl |
synonyms |
5-Pyrimidinecarbonylchloride,2-chloro-4-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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